molecular formula C10H17NO B6613920 N-[2-(1-cyclohexenyl)ethyl]acetamide CAS No. 51072-38-9

N-[2-(1-cyclohexenyl)ethyl]acetamide

Cat. No.: B6613920
CAS No.: 51072-38-9
M. Wt: 167.25 g/mol
InChI Key: JQVSJEIFXUFIGW-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides. It has the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This compound is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to an acetamide group.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h5H,2-4,6-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVSJEIFXUFIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280674
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-38-9
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Epoxynitrile to Hydroxynitrile

The synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide begins with the hydrogenation of 2-cyano-1-oxaspirononane (epoxynitrile), a spirocyclic compound synthesized via condensation of chloroacetonitrile and cyclohexanone . This step employs palladium or platinum catalysts (0.5–2.0 wt%) in acetic acid or methanol under 50–100 psig hydrogen pressure . Discontinuing hydrogenation after one equivalent uptake ensures selective reduction of the epoxide to 1-cyanomethylcyclohexanol (hydroxynitrile), avoiding over-reduction .

Table 1: Hydrogenation Conditions for Epoxynitrile

ParameterOptimal RangeCatalyst SystemYield (%)
Pressure50–100 psigPd/C (0.5 wt%)78–84
Temperature25–40°CPtO₂ in acetic acid70–75
SolventCH₃COOH or CH₃OHRaney Ni (2.0 wt%)65–68

The choice of solvent critically affects reaction kinetics. Acetic acid enhances proton availability, stabilizing intermediates, while methanol simplifies product isolation .

Hydrogenation of Hydroxynitrile to Hydroxyamine

Secondary hydrogenation of hydroxynitrile to 1-(2-aminoethyl)cyclohexanol (hydroxyamine) requires rhodium catalysts in acidic media . A 10% Rh/C system suspended in acetic acid under 50 psig H₂ achieves 84% yield after 10 hours . Slow addition of hydroxynitrile (3–15 hours) minimizes byproducts like cyclohexylamine derivatives .

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by acid-catalyzed hydrolysis to the primary amine. Rhodium’s high hydrogenation selectivity prevents CN bond cleavage, preserving the amine functionality .

Dehydration of Hydroxyamine to Cyclohexenyl Ethylamine

Dehydration of 1-(2-aminoethyl)cyclohexanol to 2-(1-cyclohexenyl)ethylamine is achieved via azeotropic water removal or dehydrating agents. Refluxing in xylene with 5% H₂SO₄ converts 90% of hydroxyamine to the cyclohexenyl amine within 6 hours . Alternatively, dimethylsulfoxide (DMSO) at 120°C affords 88% yield without solvent .

Table 2: Dehydration Methods Comparison

MethodConditionsYield (%)Purity (%)
Azeotropic (xylene)H₂SO₄, reflux, 6 hr9093
DMSO-mediated120°C, 4 hr8895
Phosphoric acid100°C, 8 hr8290

DMSO minimizes side reactions, making it preferable for large-scale production .

Acetylation of Cyclohexenyl Ethylamine

The final step involves reacting 2-(1-cyclohexenyl)ethylamine with acetyl chloride in dichloromethane and triethylamine (TEA) at 0–5°C . Quenching with ice water and extraction yields this compound in 92% purity . Alternative acylating agents like acetic anhydride require higher temperatures (40–50°C) but reduce HCl generation .

Optimization Note :
Maintaining sub-10°C during acetyl chloride addition prevents exothermic side reactions. TEA scavenges HCl, driving the reaction to completion .

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors for hydrogenation and dehydration steps, enhancing heat transfer and reducing catalyst loading by 30% . Recycling Rh/C catalysts via filtration and reactivation maintains cost efficiency. Environmental metrics highlight a 40% reduction in solvent waste compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemical Reactions

N-[2-(1-cyclohexenyl)ethyl]acetamide undergoes several significant chemical reactions:

  • Oxidation : Converts the compound into ketones or carboxylic acids using agents like potassium permanganate (KMnO4).
  • Reduction : Can be reduced to amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution : The acetamide group can participate in nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.
Reaction Type Reagents Products
OxidationKMnO4, CrO3Ketones, Carboxylic Acids
ReductionLiAlH4, NaBH4Amines, Alcohols
SubstitutionAmines, Alcohols, ThiolsVarious Derivatives

Scientific Research Applications

This compound has several notable applications:

  • Chemistry : Acts as a building block for synthesizing more complex organic molecules.
  • Biology : Studied for potential antimicrobial and anti-inflammatory properties.
  • Medicine : Investigated as a pharmaceutical intermediate in drug development, particularly in the synthesis of dextromethorphan, an antitussive agent .
  • Industry : Utilized in producing specialty chemicals and materials.

Research indicates that this compound may interact with specific molecular targets:

  • It can act as a ligand that binds to receptors or enzymes, modulating their activity and potentially leading to biological effects such as enzyme inhibition or alteration of cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study investigated the compound's effectiveness against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects :
    • Research demonstrated that this compound could reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases.
  • Pharmaceutical Intermediate :
    • As an intermediate in synthesizing dextromethorphan, it highlights its importance in pharmaceutical chemistry. The synthesis process was optimized to enhance yield and reduce costs .

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylamino)ethyl]acetamide: Similar in structure but with a cyclohexylamino group instead of a cyclohexenyl group.

    N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide:

Uniqueness

N-[2-(1-cyclohexenyl)ethyl]acetamide is unique due to its cyclohexenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic: What are the common synthetic routes for N-[2-(1-cyclohexenyl)ethyl]acetamide?

A standard synthesis involves reacting 4-methoxyphenylacetic acid with 1-cyclohexenyl ethylamine. The process typically uses thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with the amine to yield the acetamide. Reaction conditions (e.g., anhydrous environment, controlled temperature) are critical to minimize side products . Post-synthesis validation via HPLC or NMR ensures product identity and purity .

Basic: How is the purity and identity of this compound verified post-synthesis?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. HPLC quantifies purity by separating impurities, while NMR (¹H/¹³C) confirms structural integrity by mapping proton and carbon environments . Infrared (IR) spectroscopy further identifies functional groups like amide bonds .

Advanced: What strategies optimize reaction yields in synthesizing this compound?

Yield optimization involves tuning reaction parameters:

  • Temperature : Lower temperatures reduce unwanted side reactions (e.g., oxidation).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Catalyst use : Acid catalysts may accelerate acyl chloride formation.
    Parallel monitoring via TLC or in-situ IR spectroscopy helps track reaction progress .

Advanced: How can QSAR modeling predict the biological activity of derivatives?

Quantitative Structure–Activity Relationship (QSAR) models correlate structural features (e.g., cyclohexenyl substituents, electron-withdrawing groups) with biological endpoints. For example, introducing fluorine or methoxy groups may enhance binding affinity to target proteins. Molecular descriptors (logP, polar surface area) are computed to predict pharmacokinetic properties .

Basic: What spectroscopic methods characterize functional groups in this compound?

  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).
  • NMR : ¹H NMR shows cyclohexenyl protons (δ 5.5–6.0 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm).
  • Mass spectrometry (MS) : Confirms molecular weight via parent ion peaks .

Advanced: What challenges exist in elucidating the compound's mechanism of action?

The compound’s mechanism is often context-dependent. For example, cyclohexenyl groups may interact with hydrophobic enzyme pockets, while the acetamide moiety could hydrogen-bond to catalytic residues. Challenges include:

  • Target identification : Requires affinity chromatography or proteomics.
  • Off-target effects : Addressed via competitive binding assays .

Advanced: How do structural modifications to the cyclohexenyl group affect properties?

Replacing cyclohexenyl with benzodiazole or fluorophenyl groups alters:

  • Lipophilicity : Measured via logP (octanol-water partition coefficient).
  • Bioavailability : Polar groups improve solubility but may reduce membrane permeability.
    Comparative studies with analogs (e.g., N-[2-(1H-benzodiazol-2-yl)ethyl]acetamide) reveal trade-offs between activity and stability .

Basic: What are common chemical reactions involving this compound?

  • Hydrolysis : Under acidic/basic conditions, the amide bond cleaves to yield carboxylic acid and amine.
  • Oxidation : Cyclohexenyl double bonds react with ozone or peroxides to form epoxides.
  • Substitution : Halogenation at the cyclohexenyl position via electrophilic reagents .

Advanced: What in silico methods predict pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulates membrane permeation (e.g., blood-brain barrier).
  • ADMET predictors : Estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test). Tools like SwissADME or Schrödinger’s QikProp integrate QSAR and docking data .

Advanced: How can polymorphic forms be synthesized and characterized?

  • Crystallization screening : Vary solvents (ethanol vs. acetonitrile) to isolate polymorphs.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions.
  • X-ray Diffraction (XRD) : Resolves crystal lattice differences. Patent literature highlights amorphous forms with enhanced solubility .

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